1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with fluorine and ethoxy groups, respectively
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the fluorine or ethoxy groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)urea
- 1-(2,4-Difluorophenyl)-3-(2-chlorophenyl)urea
These compounds share similar structural features but differ in the substituents on the aromatic rings. The unique combination of fluorine and ethoxy groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRVQAQBQGHFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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